molecular formula C23H24N2O3 B2451226 2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one CAS No. 1903455-28-6

2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2451226
CAS No.: 1903455-28-6
M. Wt: 376.456
InChI Key: BOFUTBFUPBUFQJ-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that features a combination of phenoxy, quinolinyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: This step involves the reaction of piperidine with a suitable halogenated quinoline derivative under basic conditions to form the piperidinyl-quinoline intermediate.

    Phenoxy Group Introduction: The intermediate is then reacted with phenol in the presence of a base to introduce the phenoxy group.

    Final Coupling: The final step involves coupling the phenoxy-quinoline-piperidine intermediate with a suitable acylating agent to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or quinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy or quinoline groups.

    Reduction: Reduced forms of the quinoline or piperidine rings.

    Substitution: Substituted derivatives at the phenoxy or quinoline positions.

Scientific Research Applications

2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzhydryl-piperazin-1-yl)-3-(quinolin-4-yloxy)-propan-2-ol
  • 4-(4-Fluoro-benzenesulfinyl)-piperazin-1-yl]-[4-(7-trifluoromethyl-quinolin-4-ylamino)-phenyl]-methanone

Uniqueness

2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is unique due to its specific combination of phenoxy, quinolinyl, and piperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-phenoxy-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-17(27-19-9-3-2-4-10-19)23(26)25-15-12-20(13-16-25)28-21-11-5-7-18-8-6-14-24-22(18)21/h2-11,14,17,20H,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFUTBFUPBUFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)OC2=CC=CC3=C2N=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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